9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound with the molecular formula C14H18N2O . It has a molecular weight of 230.31 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 1-bromo-4-chloro-2-nitrobenzene with intermediate I-26 . The reaction is facilitated by Pd2(dba)3 and Xantphos, and the product is obtained in 81% yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O/c17-14-8-12-6-7-13(9-15-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 230.31 .Scientific Research Applications
Transformation Studies
- The transformations of related compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, have been studied, leading to the synthesis of various derivatives through reduction and debenzylation processes. This showcases the potential of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one in synthetic organic chemistry (Nikit-skaya & Yakhontov, 1970).
Biological Activity Research
- Novel derivatives of similar diazabicyclo compounds have been synthesized to investigate their biological activity and toxicity. This research underlines the medical and pharmacological importance of compounds like this compound (Malmakova et al., 2021).
Conformational Studies
- The conformational and structural characteristics of diazabicyclanones and diazabicyclanols, which are closely related to this compound, have been extensively studied using spectroscopy and X-ray diffraction. These studies provide insights into the physical and chemical properties of these compounds (Gálvez et al., 1985).
Spasmolytic Activity Studies
- Research on analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has revealed specific anti-serotonin and anti-histaminic activities, highlighting the therapeutic potential of similar compounds in treating various conditions (Razdan et al., 1987).
Antimicrobial Studies
- The antimicrobial activities of related diazabicyclo compounds have been explored, with many showing promising results against pathogenic bacteria and fungi, suggesting similar potential applications for this compound (Parthiban et al., 2009).
Redox Reaction Studies
- The stereoselective formation of diazabicyclo compounds through intramolecular redox reactions has been demonstrated, indicating the versatility of these compounds in chemical synthesis (Vatsadze et al., 2006).
Conformational Equilibrium Determination
- Quantitative methods have been developed to determine conformational equilibria in diazabicyclo compounds, which is crucial for understanding their chemical behavior and potential applications (Brukwicki, 1998).
Safety and Hazards
The safety information for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-8-12-6-7-13(9-15-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTSYUBBKNSBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672593 | |
Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897396-10-0 | |
Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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